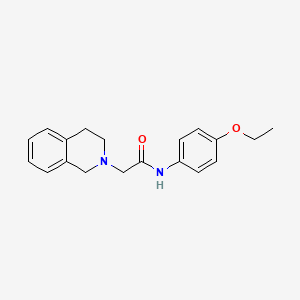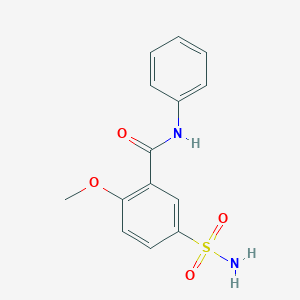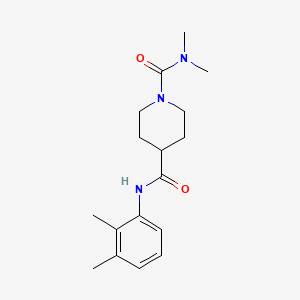![molecular formula C19H18N2O3 B5411174 {[3-(1H-indol-1-yl)propanoyl]amino}(phenyl)acetic acid](/img/structure/B5411174.png)
{[3-(1H-indol-1-yl)propanoyl]amino}(phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {[3-(1H-indol-1-yl)propanoyl]amino}(phenyl)acetic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of indole derivatives can be viewed using Java or Javascript . The structure of these compounds is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives vary. For example, Indole-3-acetic acid, a common indole derivative, is a colorless solid that is soluble in polar organic solvents . It is insoluble in water but soluble in ethanol to 50mg/ml .Mécanisme D'action
Indoles serve as a signaling molecule necessary for the development of plant organs and coordination of growth . They enter the plant cell nucleus and bind to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins with increased speed .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-indol-1-ylpropanoylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17(20-18(19(23)24)15-7-2-1-3-8-15)11-13-21-12-10-14-6-4-5-9-16(14)21/h1-10,12,18H,11,13H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRGIMPRMPFXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]-1-propanol](/img/structure/B5411095.png)
![4-methyl-N-[1-(pyridin-4-yl)ethyl]benzamide](/img/structure/B5411114.png)
![N-{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5411116.png)
![(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B5411123.png)
![5-({4-[1-((Z)-2-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID](/img/structure/B5411126.png)
![N-(1-CYANO-1,2-DIMETHYLPROPYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE](/img/structure/B5411133.png)
![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5411138.png)

![5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5411150.png)
![3-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B5411153.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5411165.png)

![[5-(phenylethynyl)-2-furyl]methanol](/img/structure/B5411180.png)
